N-[2-(difluoromethoxy)phenyl]propanamide
Description
N-[2-(Difluoromethoxy)phenyl]propanamide is a synthetic organic compound characterized by a propanamide backbone linked to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the ortho (2-) position. The difluoromethoxy moiety introduces strong electron-withdrawing effects, which can enhance metabolic stability and influence intermolecular interactions in biological systems.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-9(14)13-7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCODFIJWHXFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]propanamide typically involves the reaction of 2-(difluoromethoxy)aniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which subsequently undergoes acylation to yield the desired product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[2-(difluoromethoxy)phenyl]propanamide has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (human breast cancer cells), by inducing apoptosis through caspase pathway activation. In vivo studies using xenograft models demonstrated a significant reduction in tumor size and increased survival rates among treated groups .
Mechanism of Action
The compound's mechanism involves modulation of the PI3K/Akt signaling pathway, crucial for cell growth and survival. By inhibiting this pathway, this compound promotes apoptosis selectively in cancer cells while sparing normal cells .
Case Study: Anticancer Efficacy
A pivotal study evaluated the compound's efficacy against xenograft tumors. The results indicated a marked reduction in tumor volume compared to controls, with histopathological analyses revealing increased apoptosis in treated tissues .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness as an alternative antibiotic agent has been highlighted in studies that determined minimum inhibitory concentrations (MICs) against clinical isolates like Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Testing
In a study focusing on antimicrobial properties, the compound demonstrated effective inhibition of bacterial growth at low concentrations, supporting its potential use in clinical settings as an antimicrobial agent .
Agricultural Applications
The compound has also been explored for its herbicidal activity. Research indicates that it selectively targets specific weed species without harming crops, making it a candidate for sustainable agricultural practices aimed at weed management .
Chemical Synthesis
This compound serves as an important building block in organic synthesis. It is utilized to create more complex organic molecules and is studied for its role in various chemical reactions . The difluoromethoxy group enhances the compound's reactivity and selectivity in synthetic pathways.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Propanamide Derivatives Based on Phenyl Substituents
*Hypothetical activity inferred from structural analogs.
Key Observations:
Electron-Withdrawing Groups :
- The difluoromethoxy group in the target compound is more electronegative than methoxy (-OCH₃) or simple fluoro (-F) substituents. This may improve binding to enzymes or receptors with polar active sites, as seen in sulfamoyl-containing analogs (e.g., ’s compound with -SO₂NH₂) .
- Compared to N-(2-fluorophenyl)hex-4-ynamide (), the difluoromethoxy group’s bulkier structure could reduce membrane permeability but increase resistance to oxidative metabolism .
The para (4-) position, as in sulfamoyl derivatives (), allows for better alignment with target sites .
Lipophilicity and Bioavailability :
- Fluorine-containing groups (e.g., 4-fluorobenzyl in ) enhance lipophilicity, improving blood-brain barrier penetration. The difluoromethoxy group may offer similar advantages but with greater polarity due to the oxygen atom .
Q & A
Q. What synthetic strategies are effective for synthesizing N-[2-(difluoromethoxy)phenyl]propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound can be approached via amide bond formation between 2-(difluoromethoxy)aniline and propionyl chloride. Key steps include:
- Coupling Reaction : React the amine with propionyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor by TLC and confirm via NMR and LC-MS .
- Yield Optimization : Control reaction temperature (0–5°C) to minimize side reactions. Excess acyl chloride (1.2 equivalents) improves conversion .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Identify the difluoromethoxy group (δ 6.8–7.2 ppm for aromatic protons; δ 120–125 ppm for CF2 in 13C) and amide proton (δ 8.0–8.5 ppm) .
- 19F NMR : A singlet near δ -80 ppm confirms the difluoromethoxy group .
- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the structure .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ and fragments (e.g., loss of CO from the amide group) .
Advanced Research Questions
Q. How does the difluoromethoxy substituent influence electronic properties and reactivity compared to methoxy or trifluoromethyl analogs?
- Methodological Answer : The difluoromethoxy group (-OCF2H) enhances electron-withdrawing effects compared to methoxy (-OCH3) but is less electron-deficient than trifluoromethoxy (-OCF3). This impacts:
- Reactivity : Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr) by reducing electron density at the phenyl ring .
- Electronic Properties : DFT calculations (B3LYP/6-311++G**) show a dipole moment increase of ~1.2 D compared to methoxy analogs, affecting solubility and intermolecular interactions .
- Biological Activity : Fluorine atoms improve metabolic stability and membrane permeability in drug design .
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent, cell lines). Strategies include:
- Dose-Response Curves : Compare EC50/IC50 values under standardized conditions (e.g., serum-free media, consistent DMSO concentrations) .
- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference affects activity .
- Structural Modifications : Introduce isotopic labeling (e.g., 13C/15N) to track compound degradation or binding in cellular assays .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethyl acetate/hexane). Resolve space group (e.g., monoclinic P21/c) and intermolecular interactions (e.g., N-H···O hydrogen bonds) .
- Intermolecular Interactions : Analyze packing diagrams to identify C-F···H-C contacts (2.8–3.2 Å) and π-π stacking (3.5–4.0 Å), which stabilize the lattice .
- Refinement : Use SHELXL for anisotropic displacement parameters. Validate with R-factor (<5%) and residual electron density maps .
Q. Can computational models predict the nonlinear optical (NLO) properties of this compound, and how should experimental validation proceed?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with CAM-B3LYP functional to compute hyperpolarizability (β) and dipole moment. Fluorine substitution increases β by 20–30% compared to non-fluorinated analogs .
- Experimental Validation :
- Z-Scan Technique : Measure NLO coefficients using a Nd:YAG laser (λ=1064 nm). Compare with theoretical values.
- UV-Vis Spectroscopy : Assess charge-transfer transitions (e.g., π→π* at ~270 nm) linked to NLO activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
